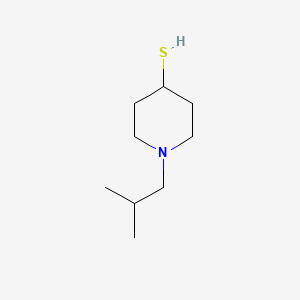
1-(2-Methylpropyl)piperidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)piperidine-4-thiol is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom, and they are widely recognized for their significance in medicinal chemistry. This particular compound features a thiol group (-SH) attached to the fourth carbon of the piperidine ring, with a 2-methylpropyl substituent on the nitrogen atom. The presence of the thiol group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)piperidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of piperidine with 2-methylpropyl bromide, followed by thiolation at the fourth carbon position using thiolating agents such as thiourea or hydrogen sulfide. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating under reflux to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and scalability. Catalysts such as palladium or rhodium complexes can be employed to facilitate the hydrogenation and thiolation steps, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)piperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Thioethers, thioesters.
Scientific Research Applications
1-(2-Methylpropyl)piperidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)piperidine-4-thiol is primarily attributed to its thiol group, which can form covalent bonds with target molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound may interact with molecular targets such as cysteine residues in proteins, leading to alterations in their activity and signaling pathways .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom, lacking the thiol group.
Piperine: An alkaloid found in black pepper, featuring a piperidine ring with an acyl group.
Icaridin: A piperidine derivative used as an insect repellent, structurally similar but with different functional groups
Uniqueness: 1-(2-Methylpropyl)piperidine-4-thiol is unique due to the presence of both the 2-methylpropyl substituent and the thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications, distinguishing it from other piperidine derivatives .
Properties
Molecular Formula |
C9H19NS |
|---|---|
Molecular Weight |
173.32 g/mol |
IUPAC Name |
1-(2-methylpropyl)piperidine-4-thiol |
InChI |
InChI=1S/C9H19NS/c1-8(2)7-10-5-3-9(11)4-6-10/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
QEERKEQJBRDWET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(CC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















